molecular formula C14H13NO5S2 B2539716 Methyl 3-{[(phenylsulfonyl)acetyl]amino}thiophene-2-carboxylate CAS No. 1708268-18-1

Methyl 3-{[(phenylsulfonyl)acetyl]amino}thiophene-2-carboxylate

Cat. No.: B2539716
CAS No.: 1708268-18-1
M. Wt: 339.38
InChI Key: DHANWHKAZBZLNP-UHFFFAOYSA-N
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Description

Methyl 3-{[(phenylsulfonyl)acetyl]amino}thiophene-2-carboxylate is a complex organic compound that belongs to the class of thiophene derivatives. Thiophene derivatives are known for their diverse applications in medicinal chemistry, material science, and organic synthesis. This compound, in particular, features a thiophene ring substituted with a methyl ester, a phenylsulfonyl group, and an acetylamino group, making it a molecule of interest for various scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-{[(phenylsulfonyl)acetyl]amino}thiophene-2-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of thiophene derivatives with sulfonyl chlorides and acetylating agents under controlled conditions. The reaction conditions often require the use of catalysts, such as Lewis acids, and solvents like dichloromethane or toluene to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions using automated reactors. The process would include precise control of temperature, pressure, and reaction time to ensure high yield and purity. The use of continuous flow reactors could also be explored to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-{[(phenylsulfonyl)acetyl]amino}thiophene-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The phenylsulfonyl group can be reduced to a phenylthiol using reducing agents such as lithium aluminum hydride.

    Substitution: The acetylamino group can be substituted with other nucleophiles under basic conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Sodium hydroxide, potassium carbonate.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols and amines.

    Substitution: Various substituted thiophene derivatives.

Scientific Research Applications

Methyl 3-{[(phenylsulfonyl)acetyl]amino}thiophene-2-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of organic semiconductors and light-emitting diodes (OLEDs).

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-sulfonylamino-2-thiophenecarboxylate
  • Phenylsulfonylacetylthiophene

Uniqueness

Methyl 3-{[(phenylsulfonyl)acetyl]amino}thiophene-2-carboxylate is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the phenylsulfonyl and acetylamino groups allows for versatile modifications and interactions, making it a valuable compound for various applications.

Properties

IUPAC Name

methyl 3-[[2-(benzenesulfonyl)acetyl]amino]thiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO5S2/c1-20-14(17)13-11(7-8-21-13)15-12(16)9-22(18,19)10-5-3-2-4-6-10/h2-8H,9H2,1H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHANWHKAZBZLNP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CS1)NC(=O)CS(=O)(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NO5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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